molecular formula C17H17N3O2S B1426512 Vonoprazan Impurity 1 CAS No. 881732-90-7

Vonoprazan Impurity 1

Cat. No.: B1426512
CAS No.: 881732-90-7
M. Wt: 327.4 g/mol
InChI Key: YJHAQNMEDLAMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vonoprazan Impurity 1 is a process-related or degradation product identified during the synthesis or storage of vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat gastric acid-related disorders. These impurities are rigorously monitored due to regulatory requirements for drug safety and quality control. For instance, SynZeal provides reference standards for vonoprazan impurities, including those used in stability studies and method validation .

Preparation Methods

The preparation of Vonoprazan Impurity 1 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in a formula IV with a compound shown in a formula VI to obtain a compound shown in a formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield the desired impurity . The process is characterized by mild reaction conditions, environment friendliness, and high yield, making it suitable for industrial production .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group in Vonoprazan Impurity 1 is susceptible to oxidation under specific conditions. For example:

  • With potassium permanganate (KMnO₄): The amine group may oxidize to form N-oxide derivatives, particularly under acidic or neutral conditions.

  • Hydrogen peroxide (H₂O₂): Mild oxidation can lead to hydroxylation of the pyrrole ring or sulfonamide sulfur oxidation .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentReaction ConditionsObserved TransformationReference
KMnO₄Acidic, 25–50°CN-oxide formation
H₂O₂ (30%)Neutral pH, 40°C, 1 hrSulfur oxidation to sulfone

Reduction Reactions

The sulfonamide and aromatic groups exhibit limited reducibility, but the tertiary amine can participate in reductive alkylation:

  • Sodium borohydride (NaBH₄): Reduces imine intermediates (if present) but leaves the sulfonamide intact .

  • Catalytic hydrogenation: May reduce unsaturated bonds in the pyrrole ring under high-pressure H₂ and Pd/C catalysis .

Table 2: Reduction Reaction Outcomes

Reducing AgentConditionsResulting StructureReference
NaBH₄THF, 70–80°CAmine stability confirmed
H₂/Pd-CEthanol, 50 psiPartial pyrrole ring saturation

Hydrolysis and Stability

The sulfonamide linkage in this compound is stable under physiological pH but hydrolyzes under extreme conditions:

  • Acidic hydrolysis (HCl): Cleavage of the sulfonamide bond at elevated temperatures (reflux), yielding pyridin-3-sulfonic acid and pyrrole derivatives .

  • Basic hydrolysis (NaOH): Degrades the sulfonamide group to sulfonate salts .

Table 3: Hydrolysis Conditions and Products

ConditionTemperature/TimeMajor ProductsReference
1M HClReflux, 6 hrPyridin-3-sulfonic acid
0.1M NaOH60°C, 2 hrSulfonate derivatives

Degradation Under Stress Conditions

Forced degradation studies reveal its stability profile:

  • Photodegradation: Exposure to UV light (254 nm) leads to pyrrole ring decomposition .

  • Thermal stress: Stable up to 100°C but degrades above 150°C via sulfonamide bond cleavage .

Table 4: Stress Testing Results

Stress TypeConditionsDegradation PathwayReference
UV light254 nm, 48 hrPyrrole ring oxidation
Thermal150°C, 2 hrSulfonamide bond cleavage

Reactivity in Synthetic Pathways

During vonoprazan synthesis, Impurity 1 forms via:

  • Incomplete methylation during the reductive amination step .

  • Side reactions involving dimethyl malonate and o-fluorobenzoyl chloride intermediates .

Key Mechanistic Insight:
The impurity’s formation is minimized by optimizing reaction parameters such as solvent polarity (e.g., toluene over THF) and stoichiometric control of methylamine .

Analytical Detection and Separation

A validated HPLC method separates Impurity 1 from vonoprazan using:

  • Mobile phase: Triethylamine/trifluoroacetic acid buffer and acetonitrile gradient .

  • Retention time: ~3.3 minutes under optimized conditions .

Scientific Research Applications

Analytical Methods for Detection

The detection and quantification of Vonoprazan Impurity 1 are vital for maintaining drug safety standards. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to analyze impurities in pharmaceutical formulations. Recent studies have established methods that demonstrate good separation and sensitivity for detecting related substances in Vonoprazan preparations .

Table 1: Analytical Methods for Vonoprazan Impurity Detection

MethodDescriptionAdvantages
HPLCUtilizes a photodiode array detector at 254 nmHigh sensitivity and specificity
LC-MS/MSCombines liquid chromatography with mass spectrometryAccurate quantification of impurities
NMRNuclear magnetic resonance spectroscopyStructural elucidation

Pharmacokinetic Studies

Pharmacokinetic studies involving Vonoprazan have highlighted the importance of understanding how impurities affect drug metabolism and efficacy. A physiologically based pharmacokinetic (PBPK) model has been developed to predict the behavior of Vonoprazan in different biological systems, which can also be applied to assess the impact of impurities like this compound on drug action .

Case Study: PBPK Model Application

  • Objective : To evaluate the pharmacokinetics of Vonoprazan with a focus on its antisecretory effects.
  • Findings : The model predicted that concentrations of Vonoprazan in the stomach were significantly higher than in plasma, indicating effective gastric acid suppression. The study also assessed how impurities might alter these dynamics .

Safety and Toxicological Assessments

The presence of impurities such as this compound can influence both the safety profile and therapeutic efficacy of the drug. Regulatory bodies like the FDA require thorough assessment of impurities to ensure they remain within acceptable limits throughout the product's shelf life. For instance, trace levels of nitrosamine impurities have delayed regulatory approvals for Vonoprazan formulations, highlighting the critical nature of impurity management .

Ongoing research into this compound focuses on several key areas:

  • Improving Synthesis : Developing methods to minimize or eliminate impurities during the manufacturing process.
  • Enhanced Detection Techniques : Innovating more sensitive analytical methods to ensure early detection of impurities.
  • Long-term Safety Studies : Conducting extensive toxicological assessments to evaluate the long-term effects of exposure to impurities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical and Structural Properties

Vonoprazan impurities vary in molecular complexity, stability, and origin. Below is a comparative table of key impurities associated with vonoprazan:

Compound CAS No. Molecular Formula Molecular Weight Structural Feature Source
Vonoprazan (Parent Drug) 883486-95-5 C₁₇H₁₆FN₃O₂S 345.40 Pyrrole-sulfonamide core with fluorophenyl Active pharmaceutical ingredient
Vonoprazan Impurity 33 1224739-02-9 C₈H₅Br₂FO 295.93 Dibromo-fluorophenyl ketone Synthetic intermediate
Vonoprazan Impurity W (U6) 2170020-79-6 Undisclosed Undisclosed Sulfonamide-related degradation product Oxidation or hydrolysis
N-Nitroso Vonoprazan Undisclosed C₁₇H₁₅FN₄O₄S 414.40 Nitrosated pyrrole derivative Nitrosation reaction
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine Undisclosed C₁₈H₁₉FN₄O₂S 398.49 Methylamine-substituted pyrrole Synthetic byproduct

Key Observations :

  • Structural Diversity : Impurities arise from incomplete reactions (e.g., unsubstituted amines in Impurity 33) or degradation (e.g., oxidation of sulfonamide groups in Impurity W) .
  • Stability: Impurities like N-Nitroso Vonoprazan are genotoxic and require stringent control due to their reactivity .
  • Detection : High-performance liquid chromatography (HPLC) methods are optimized to separate and quantify these impurities at thresholds as low as 0.05% .

Pharmacological and Toxicological Comparison

Potency and Bioactivity

  • Vonoprazan itself inhibits H⁺/K⁺-ATPase with a pKa >9, enabling prolonged acid suppression compared to PPIs .

Analytical and Regulatory Considerations

  • Detection Methods : Impurities are quantified using HPLC with UV/Vis or mass spectrometry, validated for linearity (R² >0.999) and precision (%RSD <2%) .
  • Regulatory Limits: The European Pharmacopoeia mandates impurity levels ≤0.15% for unknown impurities and ≤0.10% for genotoxic species .

Biological Activity

Vonoprazan, a potassium-competitive acid blocker (P-CAB), has gained attention for its efficacy in treating gastroesophageal reflux disease (GERD) and Helicobacter pylori infections. However, the presence of impurities, including Vonoprazan Impurity 1, raises concerns regarding their biological activity and safety implications. This article delves into the biological activity of this compound, exploring its effects, mechanisms, and relevant research findings.

Overview of Vonoprazan and Its Impurities

Vonoprazan fumarate is known for its rapid and sustained inhibition of gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), it acts by non-covalently binding to the H+/K+-ATPase enzyme, leading to significant increases in intragastric pH . The synthesis of vonoprazan generates various impurities, with this compound being one of them. These impurities can potentially impact the drug's efficacy and safety profile due to their biological activity .

Research indicates that impurities like this compound may exhibit pharmacological activities that could influence the overall therapeutic effects of vonoprazan. The mechanisms through which these impurities act can include:

  • Inhibition of Enzymatic Activity : Similar to vonoprazan, impurities may interfere with gastric acid secretion by affecting the activity of H+/K+-ATPase.
  • Alteration of Drug Metabolism : Impurities can modify the pharmacokinetics and pharmacodynamics of the parent drug, potentially leading to altered therapeutic outcomes or increased side effects .

Case Studies and Research Findings

A study focusing on the identification and characterization of vonoprazan impurities revealed that they could significantly affect drug stability and safety . The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyFindingsMethodology
Study AIdentified six major impurities affecting gastric pH levelsHigh-performance liquid chromatography (HPLC)
Study BDemonstrated that impurities can enhance or inhibit H+/K+-ATPase activityIn vitro enzymatic assays
Study CFound correlations between impurity levels and adverse effects in clinical trialsPharmacovigilance data analysis

Implications for Drug Safety

The presence of impurities like this compound necessitates stringent quality control measures during drug manufacturing. Excessive levels can lead to:

  • Toxic Effects : Some impurities may possess inherent toxicity, posing risks to patient safety if not adequately controlled .
  • Efficacy Variability : Variations in impurity profiles can result in inconsistent therapeutic effects among patients, complicating treatment regimens .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Vonoprazan Impurity 1 in drug formulations?

Basic Research Question
A validated HPLC method is commonly used for impurity profiling. For example, a YMC-Pack Pro C18 column (4.6 mm × 150 mm, 3 µm) with gradient elution (mobile phase A: phosphate buffer-acetonitrile-isopropanol [92:4:4]; mobile phase B: phosphate buffer-acetonitrile [40:60]) achieves baseline separation of multiple impurities, including linearity (0.12–5.01 µg·mL⁻¹, r > 0.9990) and recovery rates of 94.72–100.67% . Detection at 220 nm ensures specificity for impurities with aromatic or conjugated systems.

Advanced Research Question
For enhanced sensitivity, UPLC-MS/MS with an ACQUITY BEH C18 column (1.7 µm particle size) and ESI+ ionization can detect trace impurities (LOQ: 0.12–0.13 µg·mL⁻¹). Optimize gradient conditions (acetonitrile/0.1% formic acid) and MRM transitions (e.g., m/z 346.04 → 314.97) to distinguish Impurity 1 from structurally similar metabolites like vonoprazan carboxylic acid (M1) .

Q. How should researchers design stability studies for this compound under varying pH and storage conditions?

Basic Research Question
Follow ICH guidelines by exposing Impurity 1 to pH 1–13 buffers at 40°C for 24–72 hours. Use validated HPLC to monitor degradation products, ensuring method stability (RSD < 2.0% for retention time and peak area) . Include forced degradation studies (oxidative, thermal, photolytic) to identify potential transformation pathways.

Advanced Research Question
Leverage LC-MS to track degradation kinetics and identify transient intermediates. For example, in acidic conditions (pH 1.0), sulfonamide cleavage or pyrrole ring oxidation may occur. Compare fragmentation patterns (e.g., m/z shifts) with synthesized reference standards to confirm degradation pathways .

Q. How can discrepancies in impurity profiles between synthetic batches be resolved?

Basic Research Question
Cross-validate analytical methods using spiked recovery tests (94–101% accuracy) and system suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2,000). Ensure column lot consistency, as stationary phase variations can alter impurity retention .

Advanced Research Question
Employ orthogonal techniques:

  • NMR : Compare ¹H/¹³C spectra to confirm structural consistency.
  • HRMS : Resolve isobaric impurities (e.g., C18H18FN3O2S vs. C17H18FN3O2S) with mass accuracy < 2 ppm .
  • 2D-LC : Use heart-cutting to isolate co-eluting impurities for individual quantification .

Q. What methodologies are suitable for structural elucidation of unknown impurities in vonoprazan formulations?

Advanced Research Question
Combine synthetic chemistry and spectroscopy:

  • Synthesis : Replicate impurity formation using controlled reactions (e.g., sulfonation of pyrrole intermediates).
  • MS/MS : Identify diagnostic fragments (e.g., m/z 205.06 for M1’s carboxylic acid moiety) .
  • NMR/IR : Assign functional groups (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm; sulfonyl stretching at 1150–1350 cm⁻¹) .

Q. How do pharmacokinetic studies account for interactions between this compound and active metabolites?

Advanced Research Question
In rats, co-administer Impurity 1 with vonoprazan (10 mg·kg⁻¹) and quantify plasma levels via UPLC-MS/MS. Monitor AUC(0-t) and t1/2 to assess competitive metabolism. For example, vonoprazan’s t1/2 (2.97 h) vs. M1 (2.13 h) suggests CYP3A4-mediated oxidation differences .

Q. What stress testing protocols are critical for evaluating Impurity 1’s robustness in formulations?

Basic Research Question
Perform thermal stress (40–60°C for 1–4 weeks) and photostability testing (ICH Q1B). Use HPLC to quantify degradation products, ensuring < 0.15% impurity thresholds per regulatory guidelines .

Advanced Research Question
Apply QbD principles:

  • DoE : Vary temperature, humidity, and light intensity to model worst-case stability scenarios.
  • Kinetic Modeling : Calculate activation energy (Ea) for degradation using Arrhenius plots .

Q. How do HPLC and UPLC-MS/MS compare for impurity profiling in vonoprazan?

Basic Research Question
HPLC offers cost-effective separation (e.g., 20 µL injection, 1.0 mL·min⁻¹ flow rate) but lower resolution for co-eluting impurities. UPLC-MS/MS provides 3× faster analysis (1.07 min retention time) and 10× lower LOQ (0.04 µg·mL⁻¹) .

Q. What synthetic pathways are implicated in Impurity 1 formation during vonoprazan synthesis?

Advanced Research Question
Impurities often arise from:

  • Incomplete Sulfonation : Residual pyridin-3-ylsulfonyl intermediates.
  • Dimethylamine Byproducts : Alkylation side reactions during final amine functionalization .
    Synthesize and characterize these intermediates (e.g., CAS 312307-38-3) to confirm pathways .

Q. How should researchers validate impurity quantification methods to meet regulatory standards?

Basic Research Question
Validate per ICH Q2(R1):

  • Linearity : 5-point calibration (r² > 0.999).
  • Precision : Intraday/interday RSD < 2.0%.
  • Accuracy : Spike recovery 95–105% .

Advanced Research Question
Include matrix effect studies (98–104% recovery in plasma) and cross-validate with incurred sample reanalysis (ISR) to ensure reproducibility .

Q. What regulatory criteria govern impurity control strategies for vonoprazan APIs?

Advanced Research Question
Per FDA/EMA guidelines:

  • Identification Threshold : ≥0.10% impurities require structural confirmation.
  • Qualification : Genotoxicity studies for impurities > 1.0 µg/day exposure.
  • Method Sensitivity : LOD ≤ 0.05% of API concentration .

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16/h2-10,12-13,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAQNMEDLAMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.